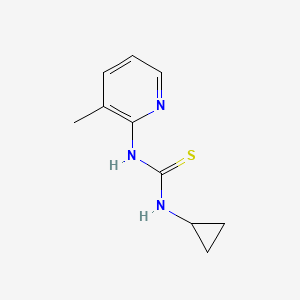![molecular formula C12H12ClN5O2 B4285750 4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4285750.png)
4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide
説明
4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. It was first synthesized in 2003 by Pfizer, Inc. and has since been the subject of numerous scientific studies.
作用機序
4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide is a selective inhibitor of JAK3, which is primarily expressed in immune cells. JAK3 is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are important for the proliferation and differentiation of T cells and B cells, which are involved in the immune response. By inhibiting JAK3, 4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide reduces the production of these cytokines and thus suppresses the immune response.
Biochemical and Physiological Effects
4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-2, IL-4, and interferon-gamma (IFN-γ). It has also been shown to reduce the proliferation of T cells and B cells, which are involved in the immune response. In addition, 4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide has been shown to reduce the production of antibodies, which are involved in the humoral immune response.
実験室実験の利点と制限
One advantage of 4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide is its selectivity for JAK3. This allows for a more targeted approach to immunosuppression, which can reduce side effects. However, one limitation is that it can also inhibit JAK1 and JAK2 at higher concentrations, which can lead to side effects such as anemia and thrombocytopenia.
将来の方向性
There are a number of future directions for the study of 4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide. One area of research is the development of more selective JAK3 inhibitors. This could lead to a more targeted approach to immunosuppression with fewer side effects. Another area of research is the study of the long-term effects of 4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide on the immune system. This could help to better understand the risks and benefits of using this drug for the treatment of autoimmune diseases. Finally, there is also potential for the use of 4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide in the treatment of other diseases such as cancer, where cytokine signaling pathways are also involved.
科学的研究の応用
4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide has been primarily studied for its immunosuppressive properties. It has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and psoriasis. It works by inhibiting the activity of Janus kinases (JAKs), which are involved in the signaling pathways of cytokines. By inhibiting JAKs, 4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide reduces the production of pro-inflammatory cytokines and thus suppresses the immune response.
特性
IUPAC Name |
4-[(2-chlorophenyl)carbamoylamino]-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O2/c1-18-6-9(10(17-18)11(14)19)16-12(20)15-8-5-3-2-4-7(8)13/h2-6H,1H3,(H2,14,19)(H2,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOYJQZHSIAIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N)NC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2-chlorophenyl)carbamoyl]amino}-1-methyl-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,3-dimethylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285670.png)
![N-(2,5-dimethylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285676.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea](/img/structure/B4285687.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B4285688.png)
![N-(2-chlorophenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285691.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-methylphenyl)thiourea](/img/structure/B4285701.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dimethylphenyl)thiourea](/img/structure/B4285709.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4285720.png)
![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-phenylpropanamide](/img/structure/B4285730.png)
![1-methyl-4-{[(propylamino)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B4285737.png)
![N-[1-(2-thienyl)ethyl]-2-thiophenesulfonamide](/img/structure/B4285741.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4285746.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-propylurea](/img/structure/B4285748.png)